![molecular formula C11H13NO2 B177842 N-(4-acetylphenyl)propanamide CAS No. 7470-51-1](/img/structure/B177842.png)
N-(4-acetylphenyl)propanamide
Overview
Description
N-(4-acetylphenyl)propanamide is a chemical compound with the CAS Number: 7470-51-1 . It has a molecular weight of 191.23 and its molecular formula is C11H13NO2 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13NO2/c1-3-11(14)12-10-6-4-9(5-7-10)8(2)13/h4-7H,3H2,1-2H3,(H,12,14)
. This indicates the presence of a propanamide group attached to a 4-acetylphenyl group.
Physical And Chemical Properties Analysis
Mechanism of Action
Target of Action
The primary targets of N-(4-acetylphenyl)propanamide are currently unknown. This compound belongs to the class of organic compounds known as primary carboxylic acid amides
Mode of Action
Primary carboxylic acid amides, the class of compounds to which this compound belongs, generally interact with their targets by forming hydrogen bonds with the target’s active site . This interaction can lead to changes in the target’s conformation and activity.
Biochemical Pathways
It is anticipated that the metabolism of similar compounds generally involves reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation . Furthermore, phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation .
Pharmacokinetics
The molecular weight of this compound is 19123 , which suggests that it may have good bioavailability due to its relatively small size.
Advantages and Limitations for Lab Experiments
One of the main advantages of using acetaminophen in laboratory experiments is its safety profile. It is well-tolerated and has few side effects, making it an ideal choice for experiments involving human or animal subjects. However, acetaminophen has some limitations when used in laboratory experiments. It is not effective for treating all types of pain, and it can interact with other medications, so it should be used with caution.
Future Directions
There are a number of potential future directions for acetaminophen research. One potential area of research is the development of new and improved formulations of acetaminophen, such as extended-release formulations or combination products. Additionally, research could focus on the potential use of acetaminophen in the treatment of other conditions, such as depression, anxiety, and chronic fatigue syndrome. Finally, research could focus on the potential use of acetaminophen in cancer prevention and treatment.
Synthesis Methods
Acetaminophen is synthesized in a two-step process. The first step involves the reaction of 4-nitrophenol with acetic anhydride to form 4-acetylphenol. The second step involves the reaction of 4-acetylphenol with ammonia to form N-(4-acetylphenyl)propanamide, or acetaminophen.
Scientific Research Applications
Acetaminophen has been studied extensively in the scientific research community. It has been used to treat a variety of conditions, including pain, fever, and inflammation. It has also been studied as a potential treatment for conditions such as depression, anxiety, and chronic fatigue syndrome. In addition, acetaminophen has been studied for its potential use in cancer treatment and prevention.
properties
IUPAC Name |
N-(4-acetylphenyl)propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-3-11(14)12-10-6-4-9(5-7-10)8(2)13/h4-7H,3H2,1-2H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWPYWAEYRHZBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80323562 | |
Record name | N-(4-acetylphenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80323562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
7470-51-1 | |
Record name | N-(4-Acetylphenyl)propanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7470-51-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Acetylphenyl)propanamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007470511 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7470-51-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404311 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(4-acetylphenyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80323562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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